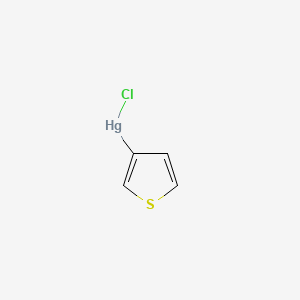
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a cyclohexyl aziridine with a dialkyl malonate can yield a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which can then be further processed to obtain the desired benzothiazole compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization and subsequent reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Mecanismo De Acción
The mechanism of action of (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,3aR,7aS)-3-Butylhexahydro-1(3H)-isobenzofuranone
- (3S,3aS,7aR)-3-Butylhexahydro-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole stands out due to its specific structural features and reactivity. Its benzothiazole ring system provides unique electronic and steric properties, making it suitable for various specialized applications .
Propiedades
| 77469-26-2 | |
Fórmula molecular |
C8H13NS |
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H13NS/c1-6-9-7-4-2-3-5-8(7)10-6/h7-8H,2-5H2,1H3/t7-,8+/m1/s1 |
Clave InChI |
UASMLVPXGAKINA-SFYZADRCSA-N |
SMILES isomérico |
CC1=N[C@@H]2CCCC[C@@H]2S1 |
SMILES canónico |
CC1=NC2CCCCC2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
